molecular formula C40H29N10Na5O19S5 B12759396 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)amino)-3-((2-sulfophenyl)azo)-, pentasodium salt CAS No. 2184-15-8

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)amino)-3-((2-sulfophenyl)azo)-, pentasodium salt

Cat. No.: B12759396
CAS No.: 2184-15-8
M. Wt: 1229.0 g/mol
InChI Key: MZCYQFGVCVZZLQ-UHFFFAOYSA-I
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Description

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)amino)-3-((2-sulfophenyl)azo)-, pentasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, hydroxy, azo, and triazinyl groups. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthalenedisulfonic acid core. This is followed by the introduction of hydroxy and azo groups through diazotization and coupling reactions. The triazinyl group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the compound to enhance its solubility in water.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and sulfonated quinones.

    Reduction: Amines and sulfonated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in the textile industry as a dye and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo groups can participate in π-π stacking interactions, while the sulfonic acid groups enhance solubility and facilitate ionic interactions. The triazinyl group can form covalent bonds with nucleophiles, making it useful in cross-linking applications.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalene cores but different substituents.

    Azo dyes: Compounds with similar azo groups but different aromatic cores.

    Triazinyl dyes: Compounds with similar triazinyl groups but different chromophores.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and applications. Its solubility in water and vibrant color make it particularly valuable in industrial applications.

Properties

CAS No.

2184-15-8

Molecular Formula

C40H29N10Na5O19S5

Molecular Weight

1229.0 g/mol

IUPAC Name

pentasodium;4-hydroxy-5-[[4-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C40H34N10O19S5.5Na/c1-68-23-7-9-27(30(18-23)72(59,60)61)47-48-34-31(73(62,63)64)16-20-14-22(6-8-25(20)36(34)51)41-38-43-39(45-40(44-38)50-10-12-69-13-11-50)42-28-19-24(70(53,54)55)15-21-17-32(74(65,66)67)35(37(52)33(21)28)49-46-26-4-2-3-5-29(26)71(56,57)58;;;;;/h2-9,14-19,51-52H,10-13H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,41,42,43,44,45);;;;;/q;5*+1/p-5

InChI Key

MZCYQFGVCVZZLQ-UHFFFAOYSA-I

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N5CCOCC5)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C(=C7O)N=NC8=CC=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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